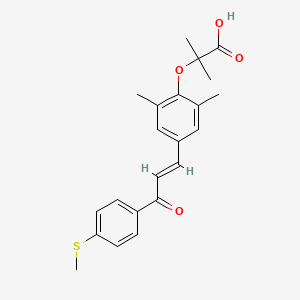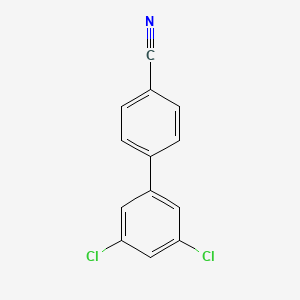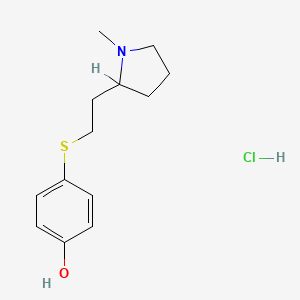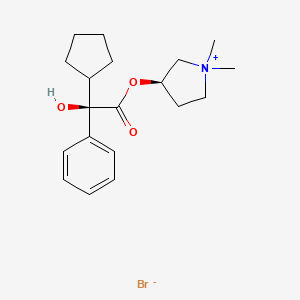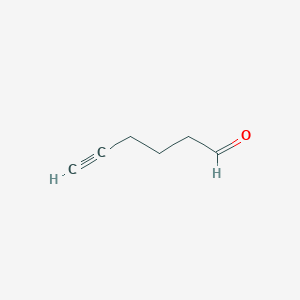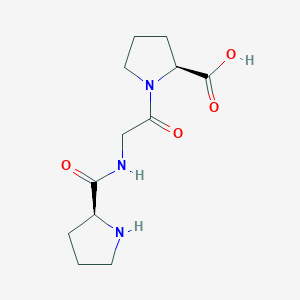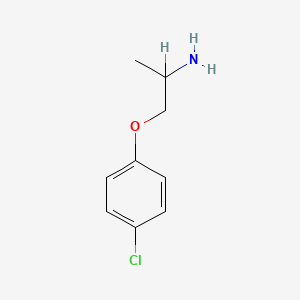
2-(4-Chloro-phenoxy)-1-methyl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves various chemical reactions to introduce different functional groups and to build the desired molecular framework. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound with a similar structure, was achieved by manipulating the structure of high-affinity sigma receptor ligands, resulting in superpotent sigma ligands with subnanomolar affinity . Another related synthesis involved the reaction of 2-(dialkylamino)ethylamine with 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine, leading to the formation of substituted 1,4-diazepino[5,6,7-kl]acridines as unexpected side products . These syntheses highlight the complexity and the potential for unexpected outcomes in the chemical synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine is characterized by the presence of an aromatic ring, typically substituted with halogens or other groups, linked to an amine through an ethyl chain. The structure of substituted 1,4-diazepino[5,6,7-kl]acridines was confirmed using 1H NMR studies, which is a common technique for determining the structure of organic compounds . The precise arrangement of atoms within these molecules is crucial for their biological activity and interaction with biological receptors.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include Sulfide etherification, Aminating, and Nenitzescu reactions . These reactions are used to introduce various functional groups into the molecule, such as amines, sulfides, and bromides, which can significantly alter the chemical properties and biological activity of the compound. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and desired selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the acid-basic and complexing properties of 2,2-bis[(2,4-dihydroxy-3-methyl-aryl)ethyl]methylamine were characterized by pH metric titration and mathematical simulation of equilibria, indicating the formation of associates and mononuclear complexes with Cu(II) . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Molecular Conformation and Structure Analysis
- Beta-Blocker Conformations: The molecular conformation and structure of 2-phenoxy ethylamine, a compound structurally similar to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, have been studied. This research provides insights into the hydrogen bonding, flexibility of the side chain, and the organizational influence of bound water molecules on molecular structures (Macleod & Simons, 2004).
Synthetic Chemistry and Reaction Studies
Optically Active Thiazaphospholes Synthesis
Research into the synthesis of optically active thiazaphospholes via reactions with phenylethylamines, structurally related to 2-(4-Chloro-phenoxy)-1-methyl-ethylamine, showcases the compound's potential in creating complex, biologically significant structures (Khailova et al., 2006).
Annulation Reactions in Organic Synthesis
The ability of related ethylamine structures to undergo annulation reactions, forming complex organic compounds, has been demonstrated. This indicates the versatility of such compounds in synthetic organic chemistry (Zhu et al., 2003).
Nitenpyram Intermediate Synthesis
Photochemical and Photophysical Research
- Photochromic Phenoxy Derivatives Synthesis: The synthesis and study of photochromic phenoxy derivatives of anthra[2,3-b]furan-5,10-dione reveal the compound's potential in developing materials with photo-induced properties (Shchekotikhin et al., 2008).
Safety And Hazards
Future Directions
There are potential future directions for the study and application of “2-(4-Chloro-phenoxy)-1-methyl-ethylamine” and similar compounds. For instance, a paper discusses the potential of developing new derivatives of phenoxy acetamide and its derivatives into potent anti-microbial drugs . Another paper discusses a purification method for a similar compound, 2-chloro-4-(4-chlorophenoxy)acetophenone .
properties
IUPAC Name |
1-(4-chlorophenoxy)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVVMITUVCSDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-phenoxy)-1-methyl-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

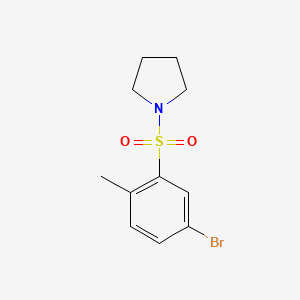
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
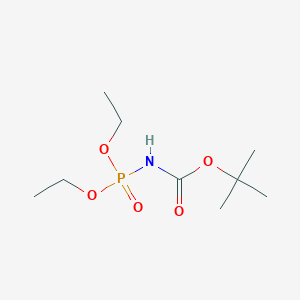
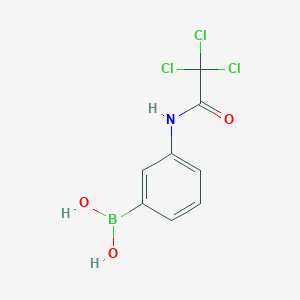
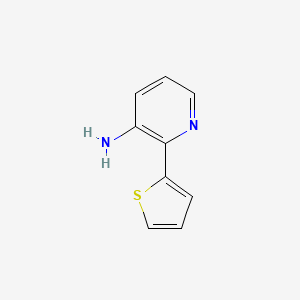
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)


